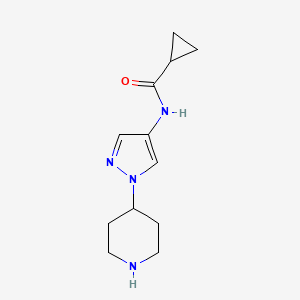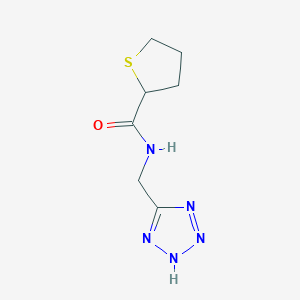
N-(1,1-dioxothian-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxothian-3-yl)propanamide, also known as DTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTA is a thioamide derivative that contains a thiazolidine ring, which makes it a unique compound with interesting properties. In
Applications De Recherche Scientifique
N-(1,1-dioxothian-3-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(1,1-dioxothian-3-yl)propanamide has been found to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and viruses by interfering with their metabolic pathways. In material science, N-(1,1-dioxothian-3-yl)propanamide has been used as a ligand for the synthesis of metal complexes with interesting properties, such as luminescence and magnetism. In analytical chemistry, N-(1,1-dioxothian-3-yl)propanamide has been used as a chelating agent for the determination of metal ions in biological and environmental samples.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxothian-3-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of metabolic pathways in cancer cells and viruses. N-(1,1-dioxothian-3-yl)propanamide has been shown to bind to metal ions, such as copper and iron, and form stable complexes that can affect their biological functions. In cancer cells, N-(1,1-dioxothian-3-yl)propanamide has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to cell death. In viruses, N-(1,1-dioxothian-3-yl)propanamide has been shown to inhibit the replication of viral RNA, leading to the inhibition of viral growth.
Biochemical and Physiological Effects
N-(1,1-dioxothian-3-yl)propanamide has been found to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of gene expression. In cancer cells, N-(1,1-dioxothian-3-yl)propanamide has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to cell death. In addition, N-(1,1-dioxothian-3-yl)propanamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In viruses, N-(1,1-dioxothian-3-yl)propanamide has been shown to inhibit the replication of viral RNA, leading to the inhibition of viral growth. N-(1,1-dioxothian-3-yl)propanamide has also been found to modulate gene expression in cancer cells, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dioxothian-3-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-(1,1-dioxothian-3-yl)propanamide is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize using readily available reagents. However, N-(1,1-dioxothian-3-yl)propanamide has some limitations for lab experiments, including its toxicity and potential side effects. N-(1,1-dioxothian-3-yl)propanamide has been found to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments. In addition, N-(1,1-dioxothian-3-yl)propanamide may have potential side effects, such as the inhibition of enzyme activity and the induction of apoptosis, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(1,1-dioxothian-3-yl)propanamide, including its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, N-(1,1-dioxothian-3-yl)propanamide can be used as a lead compound for the development of novel antitumor, antiviral, and antibacterial agents. In material science, N-(1,1-dioxothian-3-yl)propanamide can be used as a ligand for the synthesis of metal complexes with interesting properties, such as luminescence and magnetism. In environmental monitoring, N-(1,1-dioxothian-3-yl)propanamide can be used as a chelating agent for the determination of metal ions in water and soil samples. Further studies are needed to fully understand the mechanism of action of N-(1,1-dioxothian-3-yl)propanamide and its potential applications in various fields.
Méthodes De Synthèse
N-(1,1-dioxothian-3-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with maleic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thiophen-3-ol. This intermediate compound is then reacted with acetic anhydride and triethylamine to produce N-(1,1-dioxothian-3-yl)propanamide. The synthesis method of N-(1,1-dioxothian-3-yl)propanamide has been optimized to yield high purity and high yield of the compound.
Propriétés
IUPAC Name |
N-(1,1-dioxothian-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-2-8(10)9-7-4-3-5-13(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWIDMONHJERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothian-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)


![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
